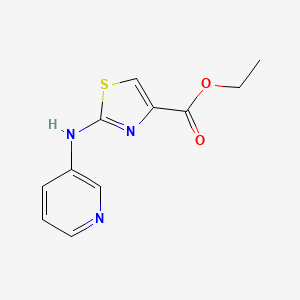

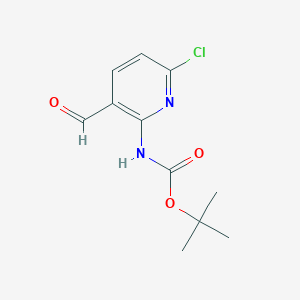

2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate d'éthyle

Vue d'ensemble

Description

The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis and other organic reactions involving amines.Applications De Recherche Scientifique

Synthèse énantiosélective

Ce composé est utilisé dans la synthèse énantiosélective du (S)-2-((tert-butoxycarbonyl)((tert-butyldiméthylsilyl)oxy)amino)-4-oxobutanoate d'éthyle . Ce processus implique la substitution du groupe O-tosyle présent dans le cycle oxazoline par le 1H-1,2,4-triazole .

Préparation des dérivés tert-butoxycarbonyl d'acides aminés

Le composé est utilisé dans la préparation de dérivés tert-butoxycarbonyl d'acides aminés en utilisant le pyrocarbonate de di-tert-butyle . Ce processus optimise et individualise les conditions réactionnelles pour obtenir le produit souhaité.

Synthèse de structures complexes

Il est utilisé dans la synthèse de structures complexes telles que le (2′R,3R,3′R,4a′R,9a′S)-1-acétyl-5-chloro-3″-méthyl-2,5″,9′-trioxo-1″-phényl-1″,4a′,5″,9a′-tétrahydro-1′H,3′H,9′H-dispiro [indoline-3,4′-xanthène-2′,4″-pyrazole]-3′-carboxylate de tert-butyle .

Préparation de liquides ioniques d'acides aminés (AAILs)

Ce composé est utilisé dans la préparation de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butoxycarbonyl disponibles dans le commerce (Boc-AAILs) . Ces AAILs possèdent plusieurs groupes réactifs et sont utilisés en synthèse organique.

Synthèse de dipeptides

Le composé est utilisé dans la synthèse de dipeptides. Les liquides ioniques d'acides aminés protégés par tert-butoxycarbonyl (Boc-AAILs) dérivés de ce composé sont utilisés dans la synthèse de dipeptides .

Synthèse de la N-tert-butoxycarbonyl-2-méthyl-3-(1H-1,2,4-triazol-1-yl)alanine

Ce composé est utilisé dans la synthèse de la N-tert-butoxycarbonyl-2-méthyl-3-(1H-1,2,4-triazol-1-yl)alanine . Ce processus est basé sur la substitution du groupe O-tosyle présent dans le cycle oxazoline par le 1H-1,2,4-triazole.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis .

Mode of Action

Boc-protected amino acids, which share a similar structure, are known to be used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

In the context of peptide synthesis, the introduction of the boc group can influence the formation of peptide bonds, which are crucial in the creation of proteins .

Result of Action

In the context of peptide synthesis, the use of boc-protected amino acids can facilitate the formation of specific peptide sequences, which can have various biological effects depending on the sequence formed .

Action Environment

Factors such as temperature, ph, and the presence of other reactive groups can influence the effectiveness and stability of boc-protected amino acids in peptide synthesis .

Analyse Biochimique

Biochemical Properties

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions . This interaction is essential for the selective formation of peptide bonds in the presence of multiple reactive groups.

Cellular Effects

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, the Boc group can be removed under specific conditions, allowing the free amino group to participate in further biochemical reactions . This deprotection step is critical for the compound’s role in modulating cellular activities.

Molecular Mechanism

At the molecular level, Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate exerts its effects through binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino group from nucleophilic attack. Upon deprotection, the free amino group can interact with other molecules, such as enzymes or receptors, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is vital for the compound’s function in biochemical synthesis and cellular regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its Boc group can be hydrolyzed under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s Boc group can be removed enzymatically or chemically, allowing the free amino group to participate in further metabolic reactions . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCBKFSBGPNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680529 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-04-9 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)

![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)